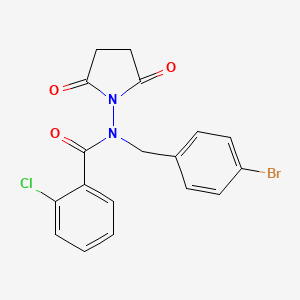![molecular formula C11H22NO5P B5137658 N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine, commonly known as ALD-52, is a synthetic compound that belongs to the class of lysergamides. It is a derivative of LSD, a potent hallucinogenic drug that has been extensively studied for its psychoactive properties. ALD-52 is structurally similar to LSD, but it has been modified to enhance its stability and reduce its potency.
Mecanismo De Acción
ALD-52 acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to a cascade of intracellular events that result in altered neurotransmitter release and neuronal activity. This mechanism of action is similar to that of LSD, but the effects of ALD-52 are milder and longer-lasting.
Biochemical and Physiological Effects:
ALD-52 has been shown to induce altered perception, mood, and thought processes in humans. It can cause visual and auditory hallucinations, changes in time perception, and feelings of euphoria or anxiety. ALD-52 also affects physiological processes such as heart rate, blood pressure, and body temperature. These effects are similar to those of LSD, but the duration and intensity of the effects are milder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ALD-52 has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it a cost-effective alternative to LSD. ALD-52 also has a longer duration of action and milder effects, which allows for more precise dosing and easier monitoring of subjects. However, ALD-52 is still a potent hallucinogen and must be used with caution in lab experiments. It can cause unpredictable effects in some individuals and may not be suitable for all research purposes.
Direcciones Futuras
ALD-52 has several potential future directions for research. It may be further investigated for its therapeutic potential in treating psychiatric disorders such as depression, anxiety, and addiction. ALD-52 may also be used as a tool in neuroscience research to study the neural basis of perception, cognition, and behavior. Additionally, ALD-52 may be used in combination with other drugs or therapies to enhance their effects or reduce their side effects. Further research is needed to fully understand the potential applications of ALD-52.
Métodos De Síntesis
ALD-52 can be synthesized by several methods, including the reaction of diethylamine with 2-bromo-1-(1,3-dioxolan-2-yl)ethanone, followed by the reaction of the resulting intermediate with diethyl phosphoramidite. Another method involves the reaction of 1-acetyl-LSD with allyl bromide and diethyl phosphoramidite. Both methods yield ALD-52 as a white crystalline powder.
Aplicaciones Científicas De Investigación
ALD-52 has been used in scientific research to study its psychoactive properties and potential therapeutic applications. It has been found to have similar effects to LSD, including altered perception, mood, and thought processes. Studies have also shown that ALD-52 has a longer duration of action and a milder effect compared to LSD. ALD-52 has been investigated for its potential use in treating psychiatric disorders such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
3-[diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO5P/c1-4-8-12(9-7-11(13)14)10-18(15,16-5-2)17-6-3/h4H,1,5-10H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUVWJWCNOMUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CCC(=O)O)CC=C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2,5-dichlorophenoxy)propyl]-1-butanamine oxalate](/img/structure/B5137581.png)
![ethyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B5137583.png)
![methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5137587.png)
![methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate](/img/structure/B5137592.png)
![2-(4-bromophenyl)-9-(3-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5137615.png)
![2-{2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(1-naphthyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5137646.png)
![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B5137656.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
